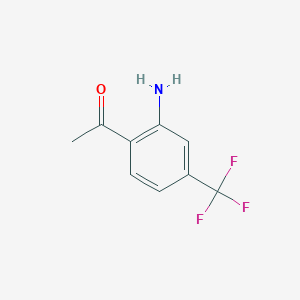

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-amino-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHLVWOGPMHZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676434 | |

| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37885-07-7 | |

| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" chemical properties

An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved efficacy and pharmacokinetics.

This guide focuses on This compound , a key trifluoromethyl-containing building block. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, an electrophilic ketone, and an electron-withdrawing trifluoromethyl group—makes it a versatile synthon for constructing complex molecular targets. We will delve into its core properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this compound in their work.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, valued for its specific arrangement of functional groups that dictate its reactivity and utility as a chemical intermediate.

Identity and Key Data

A summary of the compound's fundamental properties is presented below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-Amino-4-(trifluoromethyl)phenyl]ethanone | |

| CAS Number | 37885-07-7 | |

| Molecular Formula | C₉H₈F₃NO | |

| Molecular Weight | 203.16 g/mol | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | |

| Storage Conditions | 2-8°C, sealed, dry, protect from light |

Molecular Structure

The structure of this compound is foundational to understanding its chemical behavior.

An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Identified by its CAS Number 37885-07-7 , this fluorinated aromatic ketone has garnered significant interest within the drug development community for its role in constructing complex heterocyclic scaffolds, particularly in the realm of kinase inhibitors.[1][2] This document will delve into its chemical properties, a validated synthesis protocol, characteristic analytical data, and its strategic application in medicinal chemistry, offering researchers and drug development professionals a thorough understanding of its utility.

Core Compound Properties and Safety Profile

This compound is a solid at room temperature and requires storage in a dark, dry place at 2-8°C to maintain its integrity.[1] Its molecular structure, featuring an aniline moiety ortho to an acetyl group and a trifluoromethyl group para to the amine, provides a unique combination of reactive sites and physicochemical properties.

| Property | Value | Source |

| CAS Number | 37885-07-7 | [1] |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [1] |

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table data sourced from Sigma-Aldrich.[1]

Synthesis and Mechanism: A Validated Protocol

The synthesis of this compound is most effectively achieved through a multi-step process commencing with 3-(trifluoromethyl)aniline. The core of this synthesis is a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with an aromatic ring.[3] However, the presence of the activating amino group necessitates a protection strategy to prevent side reactions and direct the acylation to the desired position.

Rationale for the Synthetic Strategy

The amino group in 3-(trifluoromethyl)aniline is a strong activating group, which would interfere with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts acylation. Furthermore, it would direct acylation to the positions ortho and para to itself, leading to a mixture of undesired products. Therefore, a protection-acylation-deprotection sequence is the most logical and efficient pathway. Acetylation of the amine to form an anilide moderates its activating effect and provides steric hindrance, favoring acylation at the position ortho to the amine and para to the trifluoromethyl group.

References

A Comprehensive Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, a key fluorinated building block in modern medicinal chemistry. We will delve into its unique structural features, physicochemical properties, and strategic importance in the synthesis of complex pharmaceutical agents. This document offers a detailed analysis of its spectroscopic data, a step-by-step synthesis protocol, and a discussion of its applications, providing researchers with the foundational knowledge to effectively utilize this versatile intermediate in drug discovery programs.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable synthon, combining the reactivity of an acetophenone with the electronic and steric properties of a trifluoromethyl group and an amino substituent on a phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. This guide will serve as a comprehensive resource for scientists leveraging this powerful intermediate.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₈F₃NO.[1] Its structure features an ethanone group and an amino group at positions 1 and 2 of a benzene ring, respectively, with a trifluoromethyl group at position 4.

Below is a table summarizing its key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 37885-07-7 | [1] |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | 2-8°C, keep in a dark place, sealed in dry | [3] |

| IUPAC Name | 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone | [3] |

| InChI Key | ALHLVWOGPMHZHJ-UHFFFAOYSA-N | [3] |

The presence of the trifluoromethyl group significantly influences the electronic nature of the aromatic ring, enhancing the compound's utility in various chemical transformations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ethanone group. The aromatic protons will exhibit splitting patterns influenced by their neighboring protons and the trifluoromethyl group. The amino protons will likely appear as a broad singlet. The methyl protons will be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. A comprehensive list of expected ¹³C NMR spectral data is available from resources like ChemicalBook.[4]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the ketone carbonyl group.

-

C-F stretching: Strong bands in the region of 1000-1350 cm⁻¹ associated with the trifluoromethyl group.

-

Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 203. The fragmentation pattern will be influenced by the stability of the resulting fragments, with common losses including the methyl group from the acetyl moiety and fragmentation of the aromatic ring.

Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the acetyl group, suggesting a Friedel-Crafts acylation or a related reaction on a protected 3-(trifluoromethyl)aniline derivative. Alternatively, the amino group could be introduced at a later stage via reduction of a nitro group.

Proposed Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol is a generalized procedure based on common organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Acylation of 1-bromo-2-nitro-4-(trifluoromethyl)benzene

The introduction of the acetyl group can be challenging on an electron-deficient nitro-substituted ring via traditional Friedel-Crafts acylation. A more feasible approach involves a metal-catalyzed cross-coupling reaction.

-

To a solution of 1-bromo-2-nitro-4-(trifluoromethyl)benzene in a suitable solvent (e.g., THF), add a source of the acetyl group, such as a tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction and work up to isolate the crude 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone. Purification can be achieved by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone is then reduced to the primary amine.

-

Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

Monitor the reaction until the complete disappearance of the starting material.

-

After the reaction is complete, filter off the catalyst (if using hydrogenation) and remove the solvent.

-

Purify the crude product, this compound, by recrystallization or column chromatography to obtain the final product.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of various heterocyclic scaffolds that are of significant interest in drug discovery. The presence of the ortho-amino and ketone functionalities allows for cyclization reactions to form quinolines, quinazolines, and other related heterocycles. The trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of the final compounds.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a quinoline or quinazoline core. The synthesis of such compounds can be initiated from this compound through well-established cyclization reactions, such as the Friedländer annulation or related methods. These kinase inhibitors are crucial in the development of targeted cancer therapies.

Precursor for GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs derived from this compound can be incorporated into novel ligands for GPCRs, acting as agonists, antagonists, or allosteric modulators.[5] The trifluoromethyl group can play a critical role in achieving high binding affinity and selectivity.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important and versatile building block for the synthesis of complex, fluorinated molecules with significant potential in drug discovery. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, properties, spectroscopic characteristics, a plausible synthetic route, and its applications, aiming to empower researchers in their pursuit of novel therapeutic agents.

References

"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" molecular weight

An In-Depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Introduction

This compound is a substituted aromatic ketone that serves as a critical building block in modern medicinal chemistry and drug development. Its structure, featuring an acetophenone core with both an amine and a trifluoromethyl group, makes it a versatile intermediate for synthesizing more complex molecular architectures. The presence of the trifluoromethyl (-CF₃) group is particularly significant; it is a well-established bioisostere for other chemical groups and is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a validated workflow for its analytical characterization, and essential handling and safety protocols. The content is designed for researchers, synthetic chemists, and drug development professionals who utilize fluorinated intermediates in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The identity and utility of this compound are defined by its fundamental physicochemical properties. The trifluoromethyl group at the 4-position and the amino group at the 2-position of the phenyl ring create a unique electronic and steric environment that dictates its reactivity in subsequent synthetic steps.

A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 203.16 g/mol | [3] |

| Molecular Formula | C₉H₈F₃NO | [3][4] |

| IUPAC Name | 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone | |

| CAS Number | 37885-07-7 | |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [4][5] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [5] |

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and stability of a chemical intermediate is paramount in any research and development setting. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques are used to build a complete and trustworthy profile of the compound. The following workflow is a field-proven methodology for the comprehensive characterization of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to determine the purity of the compound. The choice of a C18 column is based on its effectiveness in retaining and separating moderately polar aromatic compounds like this one.

Objective: To separate the main compound from any impurities and quantify its purity based on peak area percentage.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm. The wavelength is chosen to capture the aromatic system's absorbance.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound, providing definitive evidence of its identity.

Objective: To verify the molecular mass of the compound.

Methodology:

-

Sample Infusion: Dilute the sample stock solution (from 2.1) to approximately 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer or use the LC-MS output from the HPLC protocol.

-

Instrumentation & Conditions:

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Ionization Mode: Positive (ESI+). The primary amine and ketone oxygen are sites for protonation.

-

Scan Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

-

Expected Result: The compound has a molecular weight of 203.16 Da. In positive ion mode, the primary expected ion is the protonated molecule [M+H]⁺.

-

Expected m/z: 204.17 (C₉H₉F₃NO⁺). The high-resolution mass should be within 5 ppm of the theoretical exact mass.

-

Protocol: Structural Elucidation by NMR Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen, carbon, and fluorine atoms within the molecule.

Objective: To confirm the molecular structure and connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Expected Spectra:

-

¹H NMR: Expect distinct signals for the three aromatic protons (complex splitting patterns in the 6.5-8.0 ppm range), a singlet for the amine (-NH₂) protons (broad, chemical shift can vary), and a singlet for the acetyl methyl (-CH₃) protons (around 2.5 ppm).

-

¹³C NMR: Expect 9 distinct carbon signals, including a signal for the carbonyl carbon (>190 ppm), aromatic carbons (110-150 ppm), the methyl carbon (~25-30 ppm), and a quartet for the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: Expect a single, sharp signal corresponding to the -CF₃ group.

-

Safety and Handling

Proper handling is essential when working with fluorinated intermediates. While this compound is not acutely toxic, appropriate precautions must be taken.

-

Hazard Statements: Commercial suppliers note the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Signal Word: Warning.[5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, as recommended.[5]

Conclusion

This compound is a high-value intermediate whose utility is directly tied to its unique structural features. Its molecular weight of 203.16 g/mol and its specific arrangement of functional groups make it a cornerstone for the synthesis of advanced pharmaceutical compounds. The robust analytical workflow detailed in this guide provides a framework for ensuring the quality and integrity of this starting material, thereby supporting the successful progression of complex synthetic campaigns in drug discovery and development.

References

- 1. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 1-(4-Amino-2-trifluoromethyl-phenyl)-ethanone | 1260777-22-7 [chemicalbook.com]

- 4. thoreauchem.com [thoreauchem.com]

- 5. 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone | 57799-43-6 [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone (CAS: 37885-07-7)

This document provides a comprehensive technical overview of the safety considerations and handling protocols for 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on risk mitigation. The core philosophy of this guide is rooted in the principle of precaution: in the absence of complete toxicological data, all handling procedures must prioritize the highest level of safety.

Section 1: Compound Identification and Key Properties

This compound is a fluorinated aromatic ketone commonly utilized as a building block in medicinal chemistry and materials science. Its specific combination of an amino group, a ketone, and a trifluoromethyl moiety makes it a valuable intermediate for synthesizing more complex molecular architectures. Understanding its fundamental properties is the first step in a robust safety assessment.

| Identifier | Value | Source |

| IUPAC Name | 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone | [1] |

| CAS Number | 37885-07-7 | [1][2] |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | [3] |

| Physical Form | Solid | [1] |

| Recommended Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Section 2: A Precautionary Approach to Hazard Evaluation

The available safety data for this compound is incomplete, with many toxicological endpoints listed as "no data available".[2] This data gap is critical; it dictates that we must operate with a heightened sense of caution. The Globally Harmonized System (GHS) classifications are likely derived from data on structurally analogous compounds and computational toxicology models. Therefore, the primary directive is to prevent all routes of exposure.

The known hazards are summarized below.

| GHS Classification | Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion must be strictly avoided. No eating, drinking, or smoking in the laboratory. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct skin contact can cause irritation. Appropriate gloves and a lab coat are mandatory.[1][4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound can cause significant eye damage. Chemical splash goggles are essential.[1][4] |

| STOT, Single Exposure | H335: May cause respiratory irritation | The compound is a solid, but dust or aerosols can cause respiratory tract irritation. All handling of the solid must be done in a ventilated enclosure like a fume hood.[1][4] |

Section 3: The Risk Management Workflow

A systematic approach to safety involves more than just wearing personal protective equipment (PPE). It requires implementing a hierarchy of controls, a foundational concept in industrial hygiene that prioritizes more effective, collective measures over individual ones.

-

Engineering Controls (First Line of Defense): The most critical control is to handle this compound within a certified chemical fume hood or other ventilated enclosure. This directly mitigates the primary inhalation hazard (H335) by capturing dust and preventing it from entering the researcher's breathing zone.[4]

-

Administrative Controls (Procedural Safeguards):

-

Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all tasks involving this chemical.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Training: Ensure all personnel are trained on the specific hazards and the SOPs for this compound before beginning work.

-

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should not be the only line of defense.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side shields conforming to NIOSH or EN 166 standards.[2]

-

Skin Protection: A standard laboratory coat is required. Wear nitrile gloves to prevent skin contact.[3] Discard gloves immediately if contamination occurs and wash hands thoroughly.[5]

-

Respiratory Protection: While a fume hood should make this unnecessary, a NIOSH-approved respirator with a particulate filter may be required for large-scale operations or emergency situations (e.g., cleaning a large spill).[2]

-

Section 4: Protocol for Weighing and Solution Preparation

This protocol demonstrates the practical application of the risk management framework for a common laboratory task.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.

Methodology:

-

Preparation (Administrative Control):

-

Verify that the chemical fume hood has a current certification and is functioning correctly.

-

Assemble all necessary equipment: the chemical container, a vial for the solution, spatula, weigh paper, and calibrated pipettes.

-

Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

-

Execution (Engineering Control & PPE):

-

Perform all manipulations inside the chemical fume hood.

-

Place a piece of weigh paper on the analytical balance and tare it.

-

Carefully open the stock container. Using a clean spatula, gently transfer a small amount of the solid chemical to the weigh paper. Rationale: Gentle transfer minimizes the generation of airborne dust, directly addressing the H335 inhalation hazard.

-

Adjust the amount until the desired weight (100 mg) is reached.

-

Securely close the stock container. Rationale: This prevents accidental spills and moisture ingress, ensuring the stability and safety of the remaining stock.

-

Carefully transfer the weighed solid into the labeled destination vial.

-

Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the final concentration.

-

Cap the vial and mix gently until the solid is fully dissolved.

-

-

Cleanup and Disposal:

-

Dispose of the used weigh paper and any contaminated consumables in the designated solid hazardous waste container.

-

Wipe down the spatula and the balance with a solvent-dampened cloth (e.g., 70% ethanol), and dispose of the cloth in the hazardous waste.

-

Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[5]

-

Section 5: Emergency Preparedness and Response

Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is essential.

| Exposure Scenario | First-Aid Response |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Accidental Spill Response Workflow

For any spill, the primary goal is to prevent the generation of dust.[4] Do not use a brush for cleanup. Instead, gently sweep or scoop the material. If available, a HEPA-filtered vacuum designed for hazardous dust is ideal.

Section 6: Long-Term Storage and Waste Disposal

Storage: Proper storage is crucial for both safety and chemical integrity. The compound should be stored in a tightly sealed container in a cool, dry, and dark location, with a recommended temperature of 2-8°C.[1] It should be kept in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][6]

Disposal: This material and its container must be disposed of as hazardous waste.[2]

-

Product: Do not allow the material to enter sewer systems or waterways.[2] Disposal should be carried out by a licensed chemical destruction facility.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[2]

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in contemporary medicinal chemistry. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. This guide provides a comprehensive exploration of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its profound impact on metabolic stability, lipophilicity, bioavailability, and target binding affinity. Through an examination of underlying physicochemical principles, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs, this document serves as a technical resource for scientists engaged in the discovery and development of novel therapeutics.

The Physicochemical Landscape of the Trifluoromethyl Group

The trifluoromethyl group, with its three highly electronegative fluorine atoms, imparts a unique set of electronic and steric properties to a molecule that are highly advantageous in drug design.[1][2] Understanding these foundational characteristics is paramount to its strategic deployment.

Electronegativity and Inductive Effects: The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine.[3][4] This potent inductive effect can significantly modulate the acidity or basicity of nearby functional groups, which in turn influences a drug's ionization state at physiological pH, its solubility, and its potential for ionic interactions with its biological target.[5] For instance, the presence of a trifluoromethyl group can lower the pKa of adjacent acidic protons, making a compound more acidic.[5]

Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[6][7] This increased lipophilicity can lead to improved absorption and distribution within the body.[6] The Hansch-Fujita π constant for the CF3 group is approximately +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[4][8] However, it's crucial to balance this increased lipophilicity, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[4]

Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[9][10] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[1][4] This makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[9][10] By replacing a metabolically labile methyl or methoxy group with a CF3 group, a common metabolic hotspot can be blocked, leading to a longer drug half-life and improved bioavailability.[1][9]

Strategic Applications in Drug Design

The unique properties of the trifluoromethyl group translate into several strategic applications in the optimization of lead compounds.

Enhancing Metabolic Stability: The "Metabolic Switching" Effect

A primary application of the CF3 group is to block metabolic oxidation.[9][10] By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively inhibited.[9] This concept, often referred to as "metabolic switching," can significantly improve a drug's pharmacokinetic profile.[9][10]

The following table summarizes the expected outcomes on metabolic stability when a trifluoromethyl group replaces a metabolically labile methyl group.[9]

| Parameter | Molecule with -CH3 | Molecule with -CF3 | Rationale |

| Metabolic Pathway | Susceptible to oxidation to -CH2OH, -CHO, -COOH | Resistant to oxidation | High C-F bond energy prevents enzymatic cleavage.[9][10] |

| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group.[9] | Significantly reduced, as a major metabolic pathway is inhibited.[9] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[9] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | Reduced rate of metabolism leads to a slower clearance of the parent drug.[9] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[9] |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing enzymes.[10]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[10]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Negative control (heat-inactivated microsomes)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare working solutions of the test compound and controls in the phosphate buffer.

-

Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[9]

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Diagram: Metabolic Blocking by the Trifluoromethyl Group

Caption: The CF3 group blocks oxidative metabolism by CYP450 enzymes.

Modulating Lipophilicity and Bioavailability

The trifluoromethyl group's lipophilicity is a double-edged sword that must be carefully managed.[1][2] While it enhances membrane permeability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and sequestration in adipose tissue, all of which can negatively impact a drug's pharmacokinetic profile.[4][11] Therefore, the introduction of a CF3 group should be considered in the context of the entire molecule's properties.[11]

Impact on Receptor Binding and Potency

The electronic and steric properties of the trifluoromethyl group can significantly influence a drug's interaction with its target protein.[1][2]

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to participate in favorable hydrophobic interactions within the binding pocket of a receptor.[1]

-

Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable dipole-dipole or ion-dipole interactions with polar residues in the binding site.

-

Hydrogen Bonding: While not a classical hydrogen bond acceptor, there is growing evidence that the fluorine atoms of a trifluoromethyl group can participate in weak hydrogen bonding interactions, particularly with charged N-H donors.[12][13][14]

-

Conformational Effects: The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can influence the preferred conformation of a drug molecule, potentially locking it into a bioactive conformation that enhances binding affinity.[4][5]

Diagram: Trifluoromethyl Group in a Receptor Binding Pocket

Caption: The CF3 group can engage in multiple favorable interactions within a receptor.

Bioisosterism: The Trifluoromethyl Group as a Versatile Mimic

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, allowing for the modification of a molecule's properties while retaining its overall shape and biological activity.[3]

-

Methyl Group: Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation and introduce beneficial electronic effects.[15]

-

Chloride Atom: The CF3 group has a similar steric profile to a chlorine atom and can be used as a bioisosteric replacement to modulate electronic properties and lipophilicity.[1]

-

Nitro Group: In some cases, the CF3 group has been successfully used as a bioisosteric replacement for a nitro group, which can be a liability due to potential toxicity.[16][17][18]

Synthetic Methodologies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a critical step in the synthesis of many drug candidates. A variety of methods have been developed to achieve this transformation.[1][19]

-

Nucleophilic Trifluoromethylation: This involves the use of reagents that deliver a "CF3-" equivalent, such as Ruppert's reagent (TMSCF3).[19]

-

Electrophilic Trifluoromethylation: These methods utilize reagents that act as a "CF3+" source, such as Togni's or Umemoto's reagents.[19]

-

Radical Trifluoromethylation: This approach generates a CF3 radical that can be added to various substrates. The Langlois reagent (sodium trifluoromethanesulfinate) is a common source of CF3 radicals.[19][20]

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are widely used to form C-CF3 bonds, particularly on aromatic and heteroaromatic rings.[1]

Case Studies: FDA-Approved Drugs Featuring the Trifluoromethyl Group

The impact of the trifluoromethyl group is evident in the large number of successful drugs that incorporate this moiety.[19][21]

-

Fluoxetine (Prozac®): An antidepressant, fluoxetine contains a trifluoromethyl group on its phenyl ring. This group contributes to its lipophilicity, allowing it to cross the blood-brain barrier, and enhances its metabolic stability.[1]

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID), celecoxib features a trifluoromethyl group that is crucial for its selective inhibition of the COX-2 enzyme.[3]

-

Sitagliptin (Januvia®): An anti-diabetic medication, sitagliptin incorporates a trifluoromethyl group that enhances its binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme.

-

Atogepant: A CGRP antagonist for migraine prevention, atogepant contains both a trifluoromethyl and a trifluorophenyl group, which contribute to its metabolic stability, lipophilicity, and binding affinity.[2]

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in the medicinal chemist's toolkit.[1][2] Its ability to enhance metabolic stability, modulate lipophilicity, and influence receptor binding makes it a key element in the design of modern pharmaceuticals.[1][2][22] A thorough understanding of its physicochemical properties and strategic application can significantly increase the probability of success in the challenging process of drug discovery and development.[23][24]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Can the -CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2-F···H-N+ Interaction Says Yes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 19. mdpi.com [mdpi.com]

- 20. Trifluoromethylation made easy | News | Chemistry World [chemistryworld.com]

- 21. scienceopen.com [scienceopen.com]

- 22. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 23. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Anilines

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated anilines, in particular, represent a critical class of building blocks that offer chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—imparts profound and often predictable effects on the parent aniline molecule. This guide provides an in-depth exploration of the physicochemical properties of fluorinated anilines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of fluorine substitution on acidity, lipophilicity, solubility, and other key parameters, providing both a theoretical framework and practical insights for the rational design of novel therapeutics.

The Electronic Influence of Fluorine: A Duality of Effects

The impact of fluorine substitution on the aniline ring is a delicate interplay of two opposing electronic forces: the inductive effect and the resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack and decreasing the basicity of the amino group. The strength of the inductive effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.

-

Resonance Effect (+R): Despite its strong inductive pull, fluorine can also act as a weak electron-donating group through resonance. The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring, increasing electron density, particularly at the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance effect is significantly weaker than the inductive effect for fluorine compared to other halogens.

This duality is pivotal in understanding the altered reactivity and properties of fluorinated anilines. The net electronic effect is a balance between these two forces and is highly dependent on the position and number of fluorine substituents.

Core Physicochemical Properties: A Comparative Analysis

The introduction of fluorine atoms onto the aniline ring systematically alters its fundamental physicochemical properties. Understanding these changes is critical for predicting a molecule's behavior in biological systems.

Acidity and Basicity (pKa)

The basicity of the aniline nitrogen is a crucial parameter, influencing its ionization state at physiological pH and its ability to form salt bridges with biological targets. Fluorine's strong electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa of the conjugate acid).

This effect is additive and position-dependent. Ortho-substitution has the most pronounced effect due to the proximity of the fluorine atom to the amino group. The pKa decreases further with an increasing number of fluorine substituents. The trifluoromethyl group (-CF3), with its potent electron-withdrawing nature, leads to a dramatic decrease in basicity.

Table 1: Comparative pKa Values of Fluorinated Anilines

| Compound | pKa (Conjugate Acid) |

| Aniline | 4.60 |

| 2-Fluoroaniline | 3.20[1] |

| 3-Fluoroaniline | 3.50 |

| 4-Fluoroaniline | 4.65[2][3][4] |

| 2,4-Difluoroaniline | 3.26 (Predicted)[1] |

| 2,6-Difluoroaniline | - |

| 3,5-Difluoroaniline | - |

| 2,4,6-Trifluoroaniline | - |

| 3,4,5-Trifluoroaniline | - |

| 2-(Trifluoromethyl)aniline | - |

| 3-(Trifluoromethyl)aniline | - |

| 4-(Trifluoromethyl)aniline | - |

| 3,5-Bis(trifluoromethyl)aniline | 2.15 (Predicted)[5][6] |

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is complex. While a single fluorine atom is considered to be lipophilic, increasing the extent of fluorination on an aromatic ring can sometimes lead to a decrease in lipophilicity due to the creation of a polarized molecular surface that interacts more favorably with water.

The trifluoromethyl group is a strong lipophilicity enhancer, a property frequently exploited in drug design to improve membrane permeability.

Table 2: Comparative LogP Values of Fluorinated Anilines

| Compound | LogP |

| Aniline | 0.90 |

| 2-Fluoroaniline | 1.26[1] |

| 4-Fluoroaniline | 1.15[2] |

| 2,4-Difluoroaniline | 1.7[1] |

| 2,6-Difluoroaniline | 1.4 |

| N-propyl-3-(trifluoromethyl)aniline | 3.60 - 4.20[7] |

Melting and Boiling Points

The melting and boiling points of fluorinated anilines are influenced by factors such as molecular weight, polarity, and the ability to form intermolecular hydrogen bonds. Generally, an increase in molecular weight with the addition of fluorine atoms leads to higher boiling points. The melting point is also affected by the symmetry of the molecule and the efficiency of crystal packing. Symmetrical isomers, such as 4-fluoroaniline, often have higher melting points than their less symmetrical counterparts.

Table 3: Comparative Melting and Boiling Points of Fluorinated Anilines

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Aniline | -6 | 184 |

| 2-Fluoroaniline | -34.6[1] | 175[1] |

| 3-Fluoroaniline | - | - |

| 4-Fluoroaniline | -1.9[2][3][8] | 187[3][4][8] |

| 2,3-Difluoroaniline | - | - |

| 2,4-Difluoroaniline | -7.5[1][7] | 170[1][7] |

| 2,6-Difluoroaniline | - | 144-148[3] |

| 3,4-Difluoroaniline | 22[9] | 77 (at 7 mmHg)[9] |

| 3,5-Difluoroaniline | 37-41[10] | ~80[10] |

| 2,3,4-Trifluoroaniline | - | 92 (at 48 mmHg)[11] |

| 2,4,6-Trifluoroaniline | 33-37[12] | 57 (at 22 mmHg)[12] |

| 3,4,5-Trifluoroaniline | 61-64[13] | - |

| 2-(Trifluoromethyl)aniline | -33[14] | 175[14] |

| 3-(Trifluoromethyl)aniline | 5-6[15][16] | 187-189[2][15][16] |

| 4-(Trifluoromethyl)aniline | 3-8[3][17] | 83 (at 12 mmHg)[17] |

| 3,5-Bis(trifluoromethyl)aniline | - | 85 (at 15 mmHg)[5][6] |

Solubility

The solubility of fluorinated anilines is a function of their polarity and hydrogen bonding capacity. The amino group can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility. However, the introduction of fluorine, and particularly the trifluoromethyl group, increases the molecule's hydrophobicity, generally leading to decreased solubility in water and increased solubility in organic solvents.[18][19] For instance, 3-trifluoromethylaniline is described as insoluble in water but soluble in organic solvents.[2][10] Similarly, 4-(trifluoromethyl)aniline has limited solubility in polar solvents like water but is more soluble in non-polar organic solvents such as toluene or hexane.[18]

Table 4: Solubility of Selected Fluorinated Anilines

| Compound | Water Solubility | Organic Solvent Solubility |

| 4-Fluoroaniline | 33 g/L (20 °C)[2][4][20] | Soluble in ethanol and ether; slightly soluble in chloroform[20] |

| 2,4-Difluoroaniline | Moderately soluble[14] | More soluble in ethanol and ether[14] |

| 3,4,5-Trifluoroaniline | Insoluble[13] | Soluble in methanol[13] |

| 3-(Trifluoromethyl)aniline | Insoluble[10] | Soluble (e.g., ethanol, ether)[2] |

| 4-(Trifluoromethyl)aniline | Limited[18] | More soluble in non-polar solvents (e.g., toluene, hexane)[18] |

| 4-Bromo-3-(trifluoromethyl)aniline | 0.823 g/L (30 °C)[19] | Soluble in methanol[19] |

| N-propyl-3-(trifluoromethyl)aniline | Poor[7] | Higher in organic solvents[7] |

Hydrogen Bonding

Fluorine's role in hydrogen bonding is a topic of significant interest and some debate. While the fluoride ion is a potent hydrogen bond acceptor, covalently bound fluorine is a weak acceptor. However, the introduction of fluorine can indirectly influence hydrogen bonding by altering the acidity of neighboring C-H and N-H bonds. Fluorine substitution can decrease the strength of N-H···N hydrogen bonds while increasing the acidity of C-H protons, making weaker interactions more competitive. In some cases, intramolecular N-H···F hydrogen bonds can form, influencing the molecule's conformation.

Spectroscopic Properties

The presence of fluorine provides a unique handle for spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.

-

Infrared (IR) Spectroscopy: The strong C-F stretching vibrations appear in the IR spectrum, typically in the region of 1000-1400 cm-1. The position and intensity of these bands can provide information about the number and position of fluorine substituents.

-

Mass Spectrometry (MS): The presence of fluorine can be readily identified in the mass spectrum. The monoisotopic nature of fluorine simplifies the interpretation of the molecular ion region.

Implications for Drug Discovery and Development

The modulation of physicochemical properties through fluorination has profound implications for drug design.

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.[21] The trifluoromethyl group is particularly effective in enhancing metabolic stability.[22]

-

ADME Properties: Fluorination can significantly improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By fine-tuning lipophilicity and metabolic stability, chemists can optimize a drug candidate's oral bioavailability and pharmacokinetic properties.[13]

-

Binding Affinity: The electronic and steric effects of fluorine can influence a molecule's binding affinity to its biological target. The electron-withdrawing nature of fluorine can alter the charge distribution of the molecule, potentially leading to stronger interactions with the active site of an enzyme or receptor.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are standardized protocols for measuring key parameters.

Determination of pKa

The pKa of a compound can be determined potentiometrically or spectrophotometrically.

Caption: Workflow for pKa determination.

Determination of LogP

The octanol-water partition coefficient (LogP) is most commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

Caption: Workflow for LogP determination.

Determination of Solubility

Thermodynamic solubility is typically determined by the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

Fluorinated anilines are indispensable tools in the arsenal of the medicinal chemist. The introduction of fluorine, with its unique electronic and steric properties, provides a predictable and powerful means to fine-tune the physicochemical properties of aniline-based scaffolds. A thorough understanding of how fluorine substitution impacts pKa, logP, solubility, and other key parameters is essential for the rational design of drug candidates with optimized ADME profiles and enhanced therapeutic potential. This guide has provided a comprehensive overview of these properties, offering both a theoretical foundation and practical guidance for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 6. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. innospk.com [innospk.com]

- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. 3-(トリフルオロメチル)アニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

solubility of "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] For researchers, process chemists, and formulation scientists, a thorough understanding of a compound's solubility is fundamental to reaction optimization, purification, and the development of stable formulations. This document outlines the theoretical principles governing the solubility of this specific molecule, provides detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and explains the causality behind critical experimental choices. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Significance of Solubility

This compound (Molecular Formula: C₉H₈F₃NO, Molecular Weight: ~203.16 g/mol ) is a substituted acetophenone derivative.[2] Its structure, featuring an aromatic amine, a ketone, and a lipophilic trifluoromethyl group, makes it a valuable building block in medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.[1][2]

The solubility of this intermediate is a critical parameter that dictates:

-

Reaction Kinetics: The choice of solvent directly impacts reaction rates and outcomes by ensuring reactants are in the same phase.

-

Purification Strategies: Solubility differences are exploited in crystallization, extraction, and chromatographic purification.

-

Formulation Development: For any potential downstream applications, understanding solubility is the first step in creating stable solutions or suspensions.

This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining rigorous experimental procedures for its empirical determination.

Physicochemical Profile and Theoretical Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] We can analyze the key functional groups of this compound to anticipate its behavior in various organic solvents.

-

Amino Group (-NH₂): The primary amine is polar and capable of acting as a hydrogen bond donor. This group suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents. It also confers weak basicity, which can be exploited for solubility in acidic aqueous solutions.[5][6]

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and nonpolar. It significantly increases the molecule's affinity for nonpolar or moderately polar environments and can reduce solubility in highly polar, aqueous systems.[2][7]

-

Phenyl Ring: The aromatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring and -CF₃ group will interact favorably, but the polar amine and ketone groups will limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | High | These solvents effectively solvate the entire molecule. Their dipoles interact with the polar groups, and their organic character interacts with the nonpolar regions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohols can hydrogen bond with the amine and ketone groups. However, the strong hydrogen-bonding network of the solvent itself may be disrupted by the molecule's bulky nonpolar regions. |

| Aqueous | Water | Very Low | The large, nonpolar surface area from the trifluoromethyl-phenyl group will dominate, leading to poor water solubility.[7] |

Experimental Determination of Solubility

A two-phased experimental approach is recommended: a rapid qualitative assessment followed by a precise quantitative determination.

Phase 1: Qualitative Solubility Classification

This initial screening provides a fast, practical understanding of the compound's solubility across a range of common lab solvents. The procedure helps in selecting solvents for reactions, chromatography, and crystallization.[5][8]

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

-

Solvent Addition: To the first vial, add the test solvent (e.g., methanol) dropwise, up to a total volume of 1 mL.

-

Agitation: After each addition of a few drops, cap the vial and vortex or shake vigorously for 30-60 seconds.[3]

-

Observation: Visually inspect the solution for the complete disappearance of solid particles.

-

Classification:

-

Soluble: The solid dissolves completely in <1 mL of solvent.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain after adding 1 mL.

-

Insoluble: No discernible amount of solid dissolves.

-

-

Documentation: Record the observations for each solvent tested.

The following diagram illustrates the decision-making process for classifying the compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Buy 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone (EVT-12579223) [evitachem.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide on the Commercial Availability and Synthetic Utility of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. This document offers full editorial control to present the most relevant and practical information, moving beyond rigid templates to deliver a narrative grounded in scientific integrity and field-proven expertise. We will explore its commercial availability, synthesis, and applications, with a focus on the causal relationships behind experimental choices and self-validating protocols.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound, identified by the CAS Number 37885-07-7, is a crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its structure, featuring an aniline ring substituted with both an acetyl and a trifluoromethyl group, offers a unique combination of reactive sites for chemical elaboration. The presence of the trifluoromethyl (-CF3) group is of particular significance in drug design. This moiety is known to enhance the metabolic stability and binding affinity of drug candidates by increasing their lipophilicity and altering their electronic properties.[1] Consequently, this compound serves as a valuable starting material in the development of novel pharmaceuticals and agrochemicals.

Commercial Availability and Procurement

This compound is readily available from a range of commercial suppliers, ensuring its accessibility for research and development purposes. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data to confirm its identity and quality.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck)[2] | 37885-07-7 | ≥98% | A well-established supplier with extensive documentation. |

| eChemHub[3] | 37885-07-7 | Not specified | A platform for sourcing a variety of chemical compounds. |

| ChemUniverse[3] | Not specified | Not specified | Offers bulk quote requests for specialty chemicals. |

This table is a representative sample and not exhaustive. Researchers are encouraged to consult supplier websites for the most current product specifications and availability.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.

Rationale for the Synthetic Approach

Catalytic hydrogenation is the preferred method for this conversion due to its high selectivity and yield.[1] The use of a catalyst, typically a noble metal on a solid support, allows the reaction to proceed under milder conditions (temperature and pressure) compared to other reduction methods, minimizing the risk of side reactions. The choice of catalyst and solvent is critical for achieving optimal results.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation of 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone.

Materials:

-

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

-

Palladium on carbon (Pd/C), 10 wt%

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

A suitable hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a suitable pressure vessel, dissolve 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone in a sufficient volume of ethanol. The concentration should be optimized based on the scale of the reaction, but a starting point of 0.1-0.5 M is common.

-

Catalyst Addition: Carefully add 10 wt% palladium on carbon to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the nitro compound. The choice of a heterogeneous catalyst like Pd/C simplifies the purification process, as it can be easily removed by filtration.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with nitrogen or argon to remove any air, and then introduce hydrogen gas to the desired pressure (typically 1-5 bar). The reaction is then stirred vigorously at room temperature or with gentle heating (e.g., 30-50 °C) to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Caption: Catalytic hydrogenation workflow.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile scaffold for the synthesis of a wide range of biologically active compounds. The amino group can be readily derivatized to form amides, sulfonamides, or participate in cyclization reactions to construct heterocyclic systems. The ketone functionality can be a site for further modifications or can be a key pharmacophoric element.

While specific marketed drugs directly synthesized from this starting material are not prominently disclosed in the public domain, its structural motifs are present in numerous investigational compounds. For instance, derivatives of trifluoromethyl-substituted anilines are explored as kinase inhibitors for the treatment of cancer. The trifluoromethyl group often plays a crucial role in enhancing the binding affinity of these inhibitors to their target proteins.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the discovery and development of new chemical entities with potential therapeutic applications. Its synthesis via catalytic hydrogenation of the corresponding nitro compound is a robust and scalable method. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a foundational understanding of this important intermediate, empowering researchers to leverage its potential in their scientific endeavors.

References

Methodological & Application

synthesis of "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone"

An Application Note for the Synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in the development of modern pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is crucial for enhancing molecular lipophilicity, metabolic stability, and biological efficacy.[1][2] This application note details a robust and well-established three-step synthetic pathway commencing from 3-(trifluoromethyl)aniline. The chosen strategy involves an initial protection of the amine functionality, followed by a regioselective Friedel-Crafts acylation, and concluding with a deprotection step to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and process flow visualizations are provided to ensure reproducibility and safety for researchers in drug discovery and chemical development.

Introduction and Synthetic Strategy

This compound serves as a critical intermediate for constructing more complex molecular architectures. The presence of an amino group, a ketone, and a trifluoromethyl-substituted aromatic ring offers multiple points for further chemical modification.

The primary challenge in synthesizing this molecule via electrophilic aromatic substitution is the nature of the free amino group on the starting aniline precursor. The amino group is a strong Lewis base that will irreversibly complex with the Lewis acid catalyst (e.g., Aluminum trichloride, AlCl₃) required for a Friedel-Crafts acylation. This complexation deactivates the aromatic ring towards the desired electrophilic attack.

To overcome this, a protection-acylation-deprotection strategy is employed. This approach leverages the directing effects of an amide group to ensure high regioselectivity in the key acylation step.

-

Protection: The amino group of 3-(trifluoromethyl)aniline is converted to an acetamide. This transformation changes the substituent from a strongly activating, base-sensitive group to a moderately activating, ortho-, para-directing group that is stable to Lewis acids.

-

Friedel-Crafts Acylation: The N-protected aniline undergoes a regioselective Friedel-Crafts acylation. The acetamido group directs the incoming acetyl group primarily to the ortho position, which is sterically less hindered than the alternative ortho position.

-

Deprotection: The acetamide is hydrolyzed under acidic conditions to regenerate the free amine, affording the final product.

The overall synthetic workflow is depicted below.

Figure 1: Overall three-step synthetic workflow.

Reaction Mechanism: Friedel-Crafts Acylation

The core transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from acetyl chloride and the Lewis acid catalyst, aluminum trichloride.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring of the N-protected aniline derivative. The acetamido group directs this attack to the ortho position. Subsequent loss of a proton restores aromaticity and yields the acylated product. Because the product ketone is also a Lewis base, a stoichiometric amount of AlCl₃ is required as it forms a complex with the product.[4][5] This complex is later hydrolyzed during aqueous workup.

Figure 2: Simplified mechanism of the key acylation step.

Detailed Experimental Protocols